Etoposide phosphate (disodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

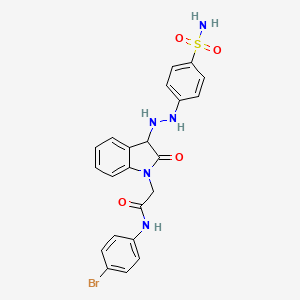

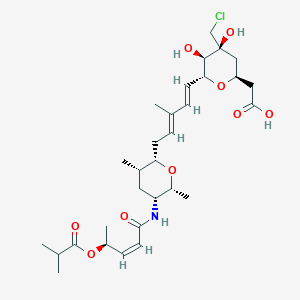

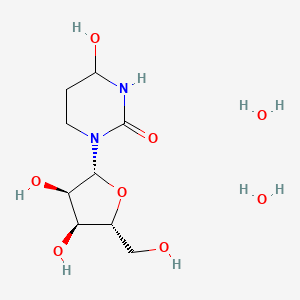

Etoposide phosphate (disodium) is a semisynthetic derivative of podophyllotoxin, a naturally occurring compound extracted from the roots and rhizomes of the Mayapple plant. It is widely used as an antineoplastic agent in the treatment of various cancers, including testicular cancer, small-cell lung cancer, lymphoma, and leukemia . Etoposide phosphate is a prodrug that is converted to its active form, etoposide, in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Etoposide phosphate is synthesized from podophyllotoxin through a series of chemical reactions. The process involves the coupling of dibenzyl 4’-demethyl-4-epipodophyllotoxin-4’-phosphate with 2,3-di-O-benzyl-4,6-O-ethylidene-α,β-D-glucopyranose in a suitable solvent . The reaction conditions typically include the use of organic solvents and specific catalysts to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of etoposide phosphate involves large-scale synthesis using similar chemical routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Etoposide phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its electrochemical oxidation, which can be detected using nanoporous gold-modified electrodes .

Common Reagents and Conditions: Common reagents used in the reactions of etoposide phosphate include phosphate buffers, organic solvents like ethanol and methanol, and catalysts for specific reactions . The conditions often involve controlled pH and temperature to ensure optimal reaction rates and product stability.

Major Products: The major product formed from the reactions of etoposide phosphate is etoposide, which is the active form of the drug. Other by-products may include various derivatives of podophyllotoxin, depending on the specific reaction conditions .

Scientific Research Applications

Etoposide phosphate has a wide range of scientific research applications:

Mechanism of Action

Etoposide phosphate exerts its effects by inhibiting the enzyme DNA topoisomerase II. This enzyme is responsible for altering the topological state of DNA during replication and transcription. Etoposide phosphate forms a complex with topoisomerase II and DNA, inducing breaks in the double-stranded DNA and preventing its repair . This accumulation of DNA breaks leads to cell cycle arrest in the G2 and S phases and ultimately results in cell death .

Comparison with Similar Compounds

Podophyllotoxin: The parent compound from which etoposide phosphate is derived.

Camptothecin: A topoisomerase I inhibitor with a different mechanism of action but used in similar clinical settings.

Uniqueness: Etoposide phosphate is unique due to its specific inhibition of DNA topoisomerase II and its ability to be converted to its active form, etoposide, in the body. This conversion allows for better solubility and bioavailability compared to etoposide alone .

Properties

Molecular Formula |

C29H31Na2O16P |

|---|---|

Molecular Weight |

712.5 g/mol |

IUPAC Name |

disodium;[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] phosphate |

InChI |

InChI=1S/C29H33O16P.2Na/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35;;/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35);;/q;2*+1/p-2/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+;;/m1../s1 |

InChI Key |

WCOHVOKFXMNYJU-XIYZZTPRSA-L |

Isomeric SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O.[Na+].[Na+] |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)

![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)

![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)

![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B12424492.png)

![9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one](/img/structure/B12424502.png)